molecular formula C20H20O7P2 B1667480 (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

カタログ番号: B1667480
分子量: 434.3 g/mol
InChIキー: YXQQNSYZOQHKHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Inhibition of Farnesyl Pyrophosphate Synthase (FDPS)

This compound inhibits FDPS, a critical enzyme in the mevalonate pathway, through competitive binding at the isopentenyl pyrophosphate (IPP) binding site . The reaction involves:

  • Chelation of Mg²⁺ ions via its phosphonic acid groups, disrupting FDPS's catalytic activity.

  • Steric hindrance from the terphenyl moiety, preventing substrate binding (farnesyl pyrophosphate synthesis) .

Kinetic Parameters

ParameterValueSource
IC₅₀ (FDPS inhibition)0.12 ± 0.03 µM
Binding affinity (Kd)8.9 nM

Oxidation Reactions

The hydroxyl group undergoes oxidation under acidic conditions to form a keto-phosphonate derivative (Fig. 1A). Key conditions and outcomes:

Oxidizing AgentSolventTemperatureProduct Yield
H₂O₂DMSO/H₂O60°C78%
KMnO₄Acetic acidRT62%

Product : (1-Oxo-1-phosphono-2-[1,1';3',1'']terphenyl-3-yl-ethyl)-phosphonic acid .

Reduction Reactions

The phosphonic acid groups participate in hydrogen bonding with catalytic residues in enzymes, but chemical reduction of the terphenyl core is limited due to aromatic stability. Selective reductions require:

  • Catalytic hydrogenation (Pd/C, H₂) at high pressures (5 atm) to partially saturate terphenyl rings .

Reduction Outcomes

ConditionsProduct StructureConversion
5 atm H₂, 12 hrsPartially saturated terphenyl core45%

Phosphonate Group Reactivity

The phosphonic acid groups undergo nucleophilic substitution with alcohols or amines under Mitsunobu conditions:

ReagentProduct TypeYield
Ethanol/PPh₃/DIADEthyl phosphonate ester83%
BenzylaminePhosphonamidate derivative67%

Note : Substitutions retain FDPS inhibitory activity but reduce solubility .

Binding Mode with FDPS

Crystallographic data (PDB: 4H1E) reveals:

  • Hydrogen bonds between phosphonate oxygens and Thr-201, Lys-200.

  • π-π stacking between terphenyl and Phe-96 (Table 3) .

Key Binding Interactions

Enzyme ResidueInteraction TypeDistance (Å)
Thr-201H-bond2.1
Phe-96π-π stacking3.8
Mg²⁺Chelation2.3

Hydrolytic Degradation

The compound is stable in neutral aqueous solutions but degrades under alkaline conditions (pH > 10):

ConditionHalf-LifeMajor Degradant
pH 7.4, 25°C>30 daysNone
pH 12, 25°C4 hrsPhosphate ions

Halogenation

Electrophilic aromatic substitution introduces halogens at the meta position of the terphenyl ring:

Halogenation ReagentPositionYield
Cl₂ (FeCl₃ catalyst)C-3'58%
Br₂ (AlBr₃ catalyst)C-3'51%

Application : Halogenated derivatives show enhanced blood-brain barrier penetration .

Comparative Reactivity with Analogues

A comparison with BPH-628 (a structural analogue) highlights differences in FDPS inhibition:

CompoundIC₅₀ (FDPS)Water Solubility (mg/mL)
DB074090.12 µM1.4
BPH-6280.09 µM0.8

科学的研究の応用

Anticancer Activity

Research indicates that (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid exhibits potential anticancer properties by inhibiting key enzymes involved in cell proliferation. One notable target is Farnesyl pyrophosphate synthase, which plays a crucial role in isoprenoid biosynthesis. Inhibition of this enzyme can disrupt cancer cell growth and proliferation pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains by inhibiting the activity of Ditrans, polycis-undecaprenyl-diphosphate synthase, an enzyme critical for bacterial cell wall synthesis . This mechanism suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Its interactions with enzymes involved in metabolic pathways can provide insights into disease mechanisms and therapeutic targets .

Enzyme Function Inhibition Type Target Organism
Farnesyl pyrophosphate synthaseIsoprenoid biosynthesisCompetitive inhibitorHumans
Ditrans, polycis-undecaprenyl-diphosphate synthaseBacterial cell wall synthesisNon-competitive inhibitorEscherichia coli

Development of Functional Materials

Due to its phosphonic acid groups, this compound can be utilized in the synthesis of functional materials, including coatings and polymers that require specific surface properties. The phosphonic acid moieties facilitate strong adhesion to various substrates, making it suitable for applications in electronics and nanotechnology .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead compound for developing novel anticancer therapies .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its potential as an effective antimicrobial agent .

作用機序

BPH-608は、特定の分子経路を標的にすることで効果を発揮します。 その主要な標的の1つは、グリコシルキャリア脂質の生合成に関与する酵素、ジトランス、ポリシス-ウンデカプレニル-ジホスファートシンターゼです . この酵素を阻害することにより、BPH-608は必須の生体分子の合成を阻害し、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

BPH-608は、ビスホスホネートとして知られる化合物のクラスに属しており、2つのホスホン酸基の存在が特徴です。同様の化合物には以下が含まれます。

これらの化合物と比較して、BPH-608は、その特定の分子構造とその標的酵素との特定の相互作用においてユニークです .

類似化合物との比較

BPH-608 is part of a class of compounds known as bisphosphonates, which are characterized by the presence of two phosphonic acid groups. Similar compounds include:

Compared to these compounds, BPH-608 is unique in its specific molecular structure and its particular interactions with target enzymes .

生物活性

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid, also known by its DrugBank accession number DB07409, is a compound belonging to the class of p-terphenyls. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H20O7P2C_{20}H_{20}O_{7}P_{2}, with an average molecular weight of approximately 434.316 g/mol. The compound's structure features a phosphonic acid group that is critical for its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC20H20O7P2C_{20}H_{20}O_{7}P_{2}
Average Molecular Weight434.316 g/mol
IUPAC Name(1-hydroxy-2-{4'-phenyl-[1,1'-biphenyl]-3-yl}-1-phosphonoethyl)phosphonic acid
SMILESOC(CC1=CC=CC(=C1)C1=CC=C(C=C1)C1=CC=CC=C1)(P(O)(O)=O)P(O)(O)=O

The primary biological activity attributed to this compound involves its role as an inhibitor of key enzymes in the isoprenoid biosynthesis pathway. Specifically, it inhibits farnesyl diphosphate synthase (FDPS), which catalyzes the formation of farnesyl diphosphate (FPP). FPP is a crucial precursor for various metabolites including sterols and dolichols, which are essential for cellular functions.

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Inhibition of Farnesyl Diphosphate Synthase: The inhibition of FDPS disrupts the synthesis of vital isoprenoids.
  • Toxicity Profile: The compound has been assessed for acute toxicity in rats with an LD50 value indicating moderate toxicity levels.
  • Carcinogenicity: Classified as non-carcinogenic based on available data.

Study 1: Inhibition of Isoprenoid Biosynthesis

A study published in Journal of Medicinal Chemistry evaluated the effects of various phosphonic acids on FDPS activity. The results indicated that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, demonstrating its potential as a therapeutic agent in conditions where isoprenoid synthesis is dysregulated.

Study 2: In Vivo Toxicity Assessment

A toxicity assessment was conducted using a rat model to evaluate the acute effects of the compound. The study found that while the compound exhibited some degree of toxicity, it was not lethal at doses commonly used in therapeutic settings. This suggests that while caution is warranted, therapeutic applications may still be viable.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits FDPS, affecting isoprenoid biosynthesis
ToxicityModerate acute toxicity; LD50 values indicate safety margins
CarcinogenicityNon-carcinogenic based on existing data

特性

分子式

C20H20O7P2

分子量

434.3 g/mol

IUPAC名

[1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChIキー

YXQQNSYZOQHKHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

正規SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BPH-608;  BPH 608;  BPH608.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 2
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 3
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 4
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 5
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 6
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。